2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole
Description
3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a combination of fluorophenyl, thiazolyl, and pyridazinyl groups
Properties
Molecular Formula |
C21H23FN4S2 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C21H23FN4S2/c1-15-20(28-21(23-15)16-5-7-17(22)8-6-16)18-9-10-19(25-24-18)27-14-13-26-11-3-2-4-12-26/h5-10H,2-4,11-14H2,1H3 |
InChI Key |
YZJNUMUQOIJRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCCN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenacyl bromide with 2-aminothiazole to form an intermediate, which is then reacted with 6-chloropyridazine in the presence of a base to yield the final product. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or thiazolyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE
- **3-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE
Uniqueness
The uniqueness of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets and improve its stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
